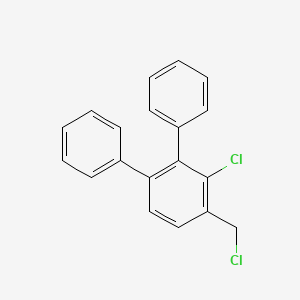
N-Propyldibutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyldibutylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: a propyl group and two butyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Propyldibutylamine can be synthesized through several methods. One common approach involves the alkylation of dibutylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Dibutylamine is reacted with a propyl halide (such as propyl chloride or propyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetone.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyldibutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Propyldibutylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Propyldibutylamine depends on its specific application. In chemical reactions, the nitrogen atom’s lone pair of electrons can participate in nucleophilic attacks, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyldipropylamine: Similar structure but with different alkyl groups.
N-Ethyldiisopropylamine: Another tertiary amine with different alkyl groups.
N-Methyldiethylamine: A smaller tertiary amine with different alkyl groups.
Uniqueness
N-Propyldibutylamine’s unique combination of propyl and butyl groups provides distinct reactivity and physical properties compared to other tertiary amines. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
36874-77-8 |
|---|---|
Molekularformel |
C11H25N |
Molekulargewicht |
171.32 g/mol |
IUPAC-Name |
N-butyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-7-10-12(9-6-3)11-8-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
VEBPYKMCKZTFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














